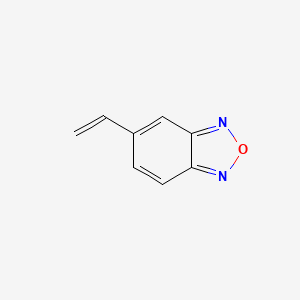
5-Vinyl-2,1,3-benzoxadiazole
Overview
Description
5-Vinyl-2,1,3-benzoxadiazole is an organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. These compounds are known for their unique electronic properties and are widely used in various fields such as organic electronics, fluorescence imaging, and as building blocks in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-2,1,3-benzoxadiazole typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized by the reaction of 2-aminophenol with nitrous acid to form 2,1,3-benzoxadiazole.
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where the benzoxadiazole core is reacted with vinyl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Vinyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzoxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoxadiazole oxides.
Reduction: Formation of 5-ethyl-2,1,3-benzoxadiazole.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Scientific Research Applications
5-Vinyl-2,1,3-benzoxadiazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-accepting properties.
Fluorescence Imaging: Utilized as a fluorescent probe in biological imaging due to its strong fluorescence emission.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Vinyl-2,1,3-benzoxadiazole involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in charge transfer interactions, which are crucial in its applications in organic electronics and fluorescence imaging. The pathways involved include:
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.
2,1,3-Benzoxazole: Contains a nitrogen atom in place of the oxadiazole ring.
Uniqueness
5-Vinyl-2,1,3-benzoxadiazole is unique due to its combination of the benzoxadiazole core with an ethenyl group, which enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics and fluorescence imaging .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-ethenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H6N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h2-5H,1H2 |
InChI Key |
ANOWJAPKRLAFGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=NON=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














